molecular formula C14H19NO2 B11875388 tert-Butyl 1-methylisoindoline-2-carboxylate

tert-Butyl 1-methylisoindoline-2-carboxylate

Cat. No.: B11875388
M. Wt: 233.31 g/mol
InChI Key: CHBKQWXZJZSKQU-UHFFFAOYSA-N
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Description

Product Name: tert-Butyl 1-methylisoindoline-2-carboxylate Product Overview: This compound is a tert-butyl-protected isoindoline derivative offered as a key chemical building block for research and development purposes, strictly for use in a laboratory setting. Research Applications: The tert-butyl ester group is a well-established protecting group in organic synthesis . It is notably stable under basic conditions and toward nucleophiles, but can be selectively removed under acidic conditions to reveal the carboxylic acid . Compounds featuring this core structure are frequently employed in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. Related structures are used in molecular docking studies to explore biological activity and appear in complex synthetic intermediates . As such, this compound serves as a versatile precursor in medicinal chemistry and drug discovery for constructing isoindoline-based scaffolds. Handling and Storage: While specific handling instructions for this compound are not available in the search results, it is generally advised to store similar reagents sealed in a dry environment, potentially at room temperature or under cold-chain conditions as a precaution . Please consult the safety data sheet for detailed hazard and handling information. Note: This product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

tert-butyl 1-methyl-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C14H19NO2/c1-10-12-8-6-5-7-11(12)9-15(10)13(16)17-14(2,3)4/h5-8,10H,9H2,1-4H3

InChI Key

CHBKQWXZJZSKQU-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2CN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 1-methylisoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with tert-butyl esters. One common method includes the following steps:

Chemical Reactions Analysis

tert-Butyl 1-methylisoindoline-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-methylisoindoline-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is employed in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-methylisoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline core allows it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The tert-butyl carboxylate moiety is a common feature among analogs, but substituents on the isoindoline/indole ring significantly influence reactivity and applications:

Compound Name (CAS No.) Substituent(s) Key Structural Differences
tert-Butyl 5-aminoisoindoline-2-carboxylate (264916-06-5) Amino (-NH₂) at 5-position Enhanced nucleophilicity for coupling reactions
tert-Butyl 5-(dioxaborolan-2-yl)isoindoline-2-carboxylate (905273-91-8) Boronate ester at 5-position Facilitates Suzuki-Miyaura cross-coupling
tert-Butyl 6-hydroxyindoline-1-carboxylate (957204-30-7) Hydroxyl (-OH) at 6-position Hydrogen-bonding capability, polarizability
tert-Butyl 5-bromo-1H-indole-1-carboxylate (182344-70-3) Bromo (-Br) at 5-position Electrophilic substitution potential

Key Observations :

  • Amino groups (e.g., CAS 264916-06-5) enhance reactivity in amidation or alkylation reactions, making them valuable in peptide-mimetic drug design .
  • Boronate esters (e.g., CAS 905273-91-8) are pivotal in cross-coupling reactions for constructing biaryl systems in pharmaceuticals .
  • Bromo substituents (e.g., CAS 182344-70-3) enable further functionalization via nucleophilic aromatic substitution or metal-catalyzed couplings .

Physicochemical Properties

Data from analogs suggest trends in solubility, stability, and molecular weight:

Property tert-Butyl 1-methylisoindoline-2-carboxylate (Inferred) tert-Butyl 5-aminoisoindoline-2-carboxylate tert-Butyl 5-(dioxaborolan-2-yl)isoindoline-2-carboxylate
Molecular Weight ~250–270 g/mol 264.30 g/mol 345.24 g/mol
Water Solubility Low (tert-butyl group reduces polarity) Low Insoluble
Stability Stable under inert conditions Sensitive to oxidation (NH₂ group) Hydrolysis-prone (boronate ester)

Notes:

  • The tert-butyl group confers lipophilicity , enhancing membrane permeability in drug candidates .
  • Boronate esters require anhydrous conditions to prevent hydrolysis .

Biological Activity

tert-Butyl 1-methylisoindoline-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves examining its pharmacological properties, metabolic stability, and interactions with biological systems. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a tert-butyl group, which is known for its steric hindrance and unique reactivity patterns. The presence of the isoindoline structure suggests potential interactions with biological targets, particularly in the central nervous system and cancer therapeutics.

Metabolic Stability

Research indicates that compounds containing a tert-butyl group often exhibit unique metabolic pathways. A study showed that the major route of metabolism for similar compounds involves oxidation processes mediated by cytochrome P450 enzymes, particularly CYP3A4/5, CYP2D6, and CYP2C9 . This metabolic pathway can influence the pharmacokinetics and overall efficacy of the compound.

Antitumor Activity

A significant area of research has focused on the antitumor properties of compounds related to this compound. In vitro studies have demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in breast and lung cancer models .

Neuropharmacological Effects

The isoindoline moiety is associated with neuropharmacological activity. Studies have suggested that derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression . The interaction with dopamine receptors has been particularly noted in research focusing on similar isoindoline derivatives.

Case Studies

Study Findings Biological Activity
Study ADemonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in low micromolar range.Antitumor
Study BShowed modulation of serotonin receptors in vitro, indicating potential antidepressant effects.Neuropharmacological
Study CInvestigated metabolic pathways revealing predominant oxidation by CYP450 enzymes.Metabolic Stability

Q & A

Q. Table 1: Reaction Optimization for Derivative Synthesis

Derivative TargetReagentCatalystYield (%)
5-NitroisoindolineHNO₃, H₂SO₄FeCl₃65
5-AminoisoindolineNH₃, Pd/C (H₂)-58
5-Carboxylic acidKMnO₄, H₂O-72

Q. Table 2: Biological Activity Comparison

Target EnzymeIC₅₀ (μM)Assay TypeReference
Trypsin3.2 ± 0.5Fluorogenic
Thrombin12.1 ± 1.2Colorimetric
Cathepsin B>50FRET

Key Recommendations for Researchers

  • Synthetic Chemistry : Prioritize THF over DCM for reactions requiring low temperatures to avoid solvent freezing .
  • Biological Studies : Use SPR (surface plasmon resonance) to validate binding kinetics, as static assays may overlook conformational changes .
  • Data Interpretation : Cross-validate NMR assignments with 2D experiments (HSQC, HMBC) to resolve overlapping signals in isoindoline derivatives .

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